molecular formula C7H6ClFS B070847 (2-Chloro-6-fluorophenyl)methanethiol CAS No. 170924-52-4

(2-Chloro-6-fluorophenyl)methanethiol

Cat. No.: B070847
CAS No.: 170924-52-4
M. Wt: 176.64 g/mol
InChI Key: TXFPTJWQPHMUEF-UHFFFAOYSA-N
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Description

L-756423 is a small molecule drug that belongs to the class of HIV protease inhibitors. It was developed by Merck & Co., Inc. and is known for its potent activity against the HIV-1 protease enzyme. This compound has been studied for its potential use in the treatment of HIV infections, particularly in combination with other antiretroviral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-756423 involves multiple steps, starting from readily available starting materials. One of the key intermediates in the synthesis is compound (I), which is coupled with benzofuran-2-carbaldehyde (II) via a reductive amination reaction using sodium triacetoxyborohydride in either 1,2-dichloroethane/acetic acid or isopropyl acetate/acetic acid .

Industrial Production Methods

The industrial production of L-756423 follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and high-throughput techniques, such as solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS), are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

L-756423 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Scientific Research Applications

L-756423 has been extensively studied for its applications in various fields:

Mechanism of Action

L-756423 exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the HIV virus, as it cleaves the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease enzyme, L-756423 prevents the cleavage of the polyprotein, thereby inhibiting viral replication and reducing the viral load in infected individuals .

Comparison with Similar Compounds

L-756423 is part of a class of HIV protease inhibitors that includes other compounds such as indinavir sulfate (MK-639) and atazanavir. Compared to these similar compounds, L-756423 has shown unique properties, including:

List of Similar Compounds

  • Indinavir sulfate (MK-639)
  • Atazanavir
  • Mozenavir (DMP-450)
  • Tipranavir

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFPTJWQPHMUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343286
Record name (2-Chloro-6-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170924-52-4
Record name (2-Chloro-6-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170924-52-4
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